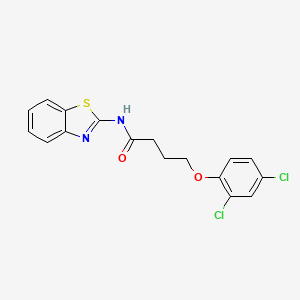![molecular formula C19H28ClN3O3S B4612373 1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine](/img/structure/B4612373.png)
1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine
Vue d'ensemble
Description
1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C19H28ClN3O3S and its molecular weight is 414.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.1539906 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors :
- Compounds like 2-benzylpiperazines, which share structural similarities with 1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine, have been synthesized and tested as inhibitors of human carbonic anhydrases. These compounds have shown significant inhibition of certain enzyme isoforms and potential for reducing intraocular pressure, making them promising candidates for treating glaucoma (Chiaramonte et al., 2018).
Synthesis of Biologically Active Compounds :
- Piperazine derivatives, including those similar to the compound , have been utilized in the design of biologically active compounds. These derivatives have been used as scaffolding and terminal elements in drug design, contributing to the water solubility of molecules (Meanwell & Loiseleur, 2022).
Catalytic Applications in Organic Synthesis :
- Piperazine-based catalysts have been developed for various organic reactions. For example, 1,4-disulfopiperazine-1,4-diium chloride, a compound structurally related to this compound, has been used as an efficient ionic catalyst in the synthesis of phthalazine derivatives (Shirini et al., 2017).
Molecular Docking Studies :
- Molecular docking studies have utilized compounds similar to this compound to explore their interactions with various biological targets, such as melanocortin receptors (Mutulis et al., 2004).
Antibacterial and Enzyme Inhibitory Activities :
- Piperazine derivatives have been studied for their potential antibacterial and enzyme inhibitory activities. These studies explore the efficacy of such compounds in inhibiting bacterial growth and enzymes like α-glucosidase, relevant in the treatment of type-2 diabetes (Munir et al., 2017).
Hyperbranched Polymer Synthesis :
- Piperidine-4-one based compounds, structurally related to the compound , have been used in the synthesis of hyperbranched polymers. These polymers have potential applications in various fields, including materials science (Sinananwanich et al., 2009).
Electrochemical Synthesis :
- Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, which are structurally similar to this compound. These methods offer environmentally friendly and efficient approaches to compound synthesis (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3S/c1-2-21-11-13-22(14-12-21)19(24)16-7-9-23(10-8-16)27(25,26)15-17-5-3-4-6-18(17)20/h3-6,16H,2,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSZSMDBJWYZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide](/img/structure/B4612290.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4612295.png)
![3-[(2-ethoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4612300.png)
![4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4612301.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4612305.png)
![N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4612311.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B4612332.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4612342.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4612343.png)
![3-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4612359.png)

![1-(3-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4612379.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4612385.png)
